molecular formula C13H18ClN3O B12350757 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine CAS No. 1856048-83-3

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12350757
CAS No.: 1856048-83-3
M. Wt: 267.75 g/mol
InChI Key: CGBPATSRHSMYOS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a secondary amine featuring a 4-methoxyphenyl group and a 1-methylpyrazole moiety linked via a methylene bridge. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, introduces steric and electronic effects that distinguish it from related imidazole or benzimidazole analogs.

Properties

CAS No.

1856048-83-3

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-16-12(7-8-15-16)10-14-9-11-3-5-13(17-2)6-4-11;/h3-8,14H,9-10H2,1-2H3;1H

InChI Key

CGBPATSRHSMYOS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 4-methoxybenzaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Imidazole vs. Pyrazole Derivatives

Replacing the pyrazole core with imidazole (e.g., compound 16 in : N-((1H-imidazol-5-yl)methyl)-1-(4-methoxyphenyl)methanamine) alters hydrogen-bonding capacity and basicity. Imidazole’s two nitrogen atoms enable stronger hydrogen-bond donor/acceptor interactions compared to pyrazole’s single nitrogen. This difference may impact solubility and biological target affinity. Synthetically, pyrazole derivatives (e.g., ’s N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine) are often synthesized in higher yields (81%) under mild conditions, whereas imidazole analogs (e.g., compound 16) require chromatographic purification with lower yields (45%) .

Table 1: Heterocyclic Core Comparison

Compound Core Yield Key Properties
Target Compound Pyrazole N/A 1 H-bond donor, moderate polarity
Compound 16 () Imidazole 45% 2 H-bond donors, higher basicity
Compound Pyrazole 81% Ambient synthesis, tert-butyl group

Substituent Effects on the Aromatic Ring

Methoxy vs. Halogen Substituents

The 4-methoxyphenyl group in the target compound contrasts with halogenated analogs like N-((1H-imidazol-5-yl)methyl)-1-(4-chlorophenyl)methanamine (compound 14, ) and 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine ().

Table 2: Aromatic Substituent Comparison

Compound Substituent Molecular Weight LogP (Predicted)
Target Compound 4-OCH₃ ~241.3* ~1.8
Compound 14 () 4-Cl 235.7 ~2.5
Compound 4-F 203.2 ~1.5

*Estimated based on structural analogs in and .

Pyrazole Ring Modifications

Methyl vs. Trifluoromethyl/Chloro Groups

Substituents on the pyrazole ring significantly influence physicochemical properties. The target compound’s 1-methyl group provides steric hindrance and moderate hydrophobicity. In contrast, 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine () and [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine () feature electron-withdrawing groups (Cl, CF₃), which increase electrophilicity and may enhance resistance to oxidative degradation. The trifluoromethyl group in also elevates molecular weight (182.1 g/mol) and lipophilicity (predicted LogP ~2.2) compared to the target compound .

Table 3: Pyrazole Substituent Impact

Compound Pyrazole Substituent Molecular Weight Notable Feature
Target Compound 1-CH₃ ~241.3 Steric protection
Compound 4-Cl 192.6 Enhanced electrophilicity
Compound 4-CF₃ 182.1 High lipophilicity

Structural Analogues with Extended Chains

Compounds like 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide () introduce extended carbon chains and additional functional groups (e.g., hydroxamic acid), which can modulate bioavailability and target engagement. The hydroxamic acid moiety in enables metal chelation, a feature absent in the target compound, highlighting the versatility of the core scaffold for diverse applications .

Biological Activity

1-(4-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine, a compound featuring a methoxy-substituted phenyl and a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves a multi-step process, often starting from readily available precursors. A common method includes the reaction of 4-methoxybenzaldehyde with 1-methyl-1H-pyrazol-5-amine under reductive amination conditions. The reaction can be optimized for yield and purity using various solvents and catalysts.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine have shown efficacy against various cancer cell lines, including breast and lung cancer.

CompoundCell Line TestedIC50 (µM)Reference
AMCF-7 (Breast)2.5
BA549 (Lung)3.0

Antimicrobial Activity

Studies have also explored the antimicrobial potential of this compound. In vitro tests demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects of pyrazole derivatives. Specifically, compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies

Case Study 1: Anticancer Efficacy

A study performed on a series of pyrazole derivatives, including our compound of interest, revealed that they inhibit cell proliferation in MCF-7 breast cancer cells through apoptosis induction. The study highlighted the role of the methoxy group in enhancing cytotoxicity.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties against various pathogens. The results indicated that the compound showed promising results against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

The biological activity of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

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